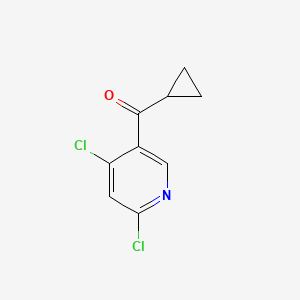

Cyclopropyl(4,6-dichloropyridin-3-yl)methanone

Description

Cyclopropyl(4,6-dichloropyridin-3-yl)methanone (CAS: 955126-39-3) is a heterocyclic organic compound featuring a cyclopropyl group attached to a methanone moiety, which is further substituted on a 4,6-dichloropyridine ring. This structure combines the steric constraints of the cyclopropyl ring with the electronic effects of chlorine atoms on the pyridine scaffold.

Properties

IUPAC Name |

cyclopropyl-(4,6-dichloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-3-8(11)12-4-6(7)9(13)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMXTUPNMSVQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CN=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4,6-dichloropyridin-3-yl)methanone typically involves the reaction of cyclopropyl ketone with 4,6-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Cyclopropyl(4,6-dichloropyridin-3-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4,6-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the pyridyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Cyclopropyl(4,6-dichloropyridin-3-yl)methanone is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(4,6-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Impact of Cycloalkyl Substituents

The cyclopropyl group in the target compound (955126-39-3) imparts significant steric hindrance and ring strain compared to larger cycloalkyl groups (e.g., cycloheptyl in 898785-15-4). In contrast, cyclohexyl (898785-24-5) and cyclopentyl (898785-21-2) analogs offer intermediate steric profiles, which could modulate solubility and pharmacokinetics .

Chlorine Substitution Patterns on Pyridine

The 4,6-dichloro substitution in the target compound distinguishes it from analogs with single chlorine atoms at the 2-position (e.g., 898785-18-7). The electron-withdrawing effects of chlorine at the 4 and 6 positions may alter the pyridine ring’s electronic density, influencing interactions with nucleophilic targets.

Heterocycle Variations

Replacing pyridine with thiophene (156865-14-4) introduces sulfur into the aromatic system, altering electronic properties and lipophilicity. Thiophene-containing analogs may exhibit different binding behaviors in biological systems due to sulfur’s polarizability and reduced basicity compared to pyridine’s nitrogen. Such substitutions are often explored to optimize bioavailability or target selectivity .

Research Implications and Limitations

Further studies are required to validate hypotheses regarding steric, electronic, or metabolic differences.

Biological Activity

Cyclopropyl(4,6-dichloropyridin-3-yl)methanone is a synthetic compound with a unique structure that includes a cyclopropyl group and a dichloropyridine moiety. This compound has garnered attention due to its notable biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 205.07 g/mol

- Structure : The presence of chlorine atoms in the pyridine ring enhances its reactivity and biological activity.

Biological Activity Overview

Cyclopropyl(4,6-dichloropyridin-3-yl)methanone exhibits significant biological activities, particularly as an enzyme inhibitor. Notably, it has been identified as an inhibitor of α-glucosidase, an enzyme crucial in carbohydrate metabolism, suggesting potential applications in managing diabetes by regulating glucose absorption.

The compound's mechanism of action involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyclopropyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Potential Therapeutic Applications

- Diabetes Management : Due to its inhibitory action on α-glucosidase, it shows promise in controlling postprandial blood glucose levels.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is required to establish efficacy and mechanisms.

- Anticancer Activity : Research is ongoing to explore its anticancer properties, particularly in targeting specific cancer cell lines.

Inhibition of α-Glucosidase

A study demonstrated that compounds similar to Cyclopropyl(4,6-dichloropyridin-3-yl)methanone exhibited significant inhibition of α-glucosidase with IC values ranging from 0.5 to 5 µM. This suggests that modifications to the compound's structure can enhance its efficacy against this enzyme.

Structure-Activity Relationship (SAR)

Research into the SAR of cyclopropyl derivatives has shown that varying substituents on the pyridine ring can significantly alter biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the pyridine ring exhibited enhanced inhibitory effects against various enzymes involved in metabolic pathways .

Comparative Table of Biological Activities

| Compound | Target Enzyme | IC (µM) | Notes |

|---|---|---|---|

| Cyclopropyl(4,6-dichloropyridin-3-yl)methanone | α-glucosidase | 0.5 - 5 | Significant inhibitor |

| Similar Compound A | α-glucosidase | 0.8 | Moderate inhibition |

| Similar Compound B | Other Enzyme | 2.0 | Potential therapeutic candidate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.